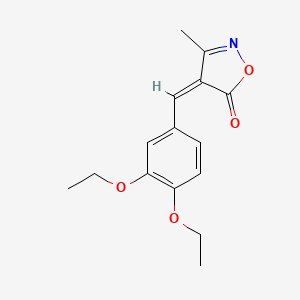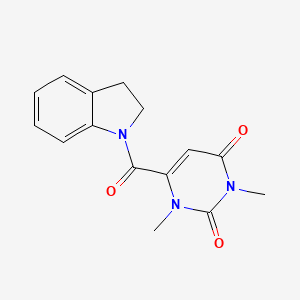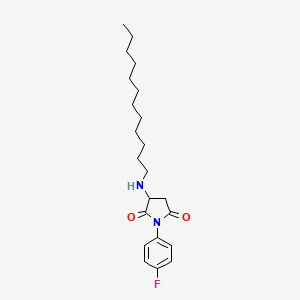![molecular formula C24H20F6N2O3 B14945559 3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B14945559.png)
3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid is a complex organic compound characterized by the presence of trifluoromethyl groups and a cyclopentaquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid typically involves multiple steps, starting from readily available precursors. The final step involves the coupling of the cyclopentaquinoline derivative with propanoic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, alcohols, and substituted cyclopentaquinoline compounds .
Aplicaciones Científicas De Investigación
3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects . The presence of trifluoromethyl groups enhances its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)hydrocinnamic acid
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
Compared to similar compounds, 3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid stands out due to its unique cyclopentaquinoline core and the specific arrangement of trifluoromethyl groups.
Propiedades
Fórmula molecular |
C24H20F6N2O3 |
|---|---|
Peso molecular |
498.4 g/mol |
Nombre IUPAC |
3-[[4-[3,5-bis(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C24H20F6N2O3/c25-23(26,27)14-8-13(9-15(11-14)24(28,29)30)21-17-3-1-2-16(17)18-10-12(4-5-19(18)32-21)22(35)31-7-6-20(33)34/h1-2,4-5,8-11,16-17,21,32H,3,6-7H2,(H,31,35)(H,33,34) |
Clave InChI |
AGLJHKDQSANDEZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)NCCC(=O)O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14945483.png)
![N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B14945492.png)
![Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)-](/img/structure/B14945497.png)
![[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B14945503.png)
![cyclopropyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B14945507.png)
![(1S,2S,5R)-2-(5-methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B14945515.png)

![1-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B14945532.png)
![N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine](/img/structure/B14945537.png)
![ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945550.png)
![3-(2-Chloro-5-nitrophenyl)-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B14945566.png)
![2,4(1H,3H)-Pyrimidinedione, 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-](/img/structure/B14945568.png)


